molecular formula C19H15ClFNO4 B2927336 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1358412-53-9

1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2927336
CAS RN: 1358412-53-9
M. Wt: 375.78
InChI Key: PHWJGRCPPGYOJJ-UHFFFAOYSA-N
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Description

The compound “1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is a derivative of 1,2,4-oxadiazole and thieno[3,2-d]pyrimidine . The 1,2,4-oxadiazole derivatives have been reported to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the creation of 1,2,4-oxadiazole linked derivatives . These compounds were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of the 1,2,4-oxadiazole and thieno[3,2-d]pyrimidine moieties suggests that it may have interesting chemical properties .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Synthesis and Potential Biological Activities

    The synthesis of polynuclear heterocycles, specifically azolothienopyrimidines and thienothiazolopyrimidines, has been explored for their potential biological activities. These compounds, including thieno[2,3-d]pyrimidine derivatives, have shown to act as inhibitors of adenosine kinase, platelet aggregation, and exhibit antileukemia and anticancer activities. The pursuit of such compounds is motivated by their significant biological activities, making them of interest in medicinal chemistry and drug development (El-Gazzar, Hussein, & Aly, 2006).

  • Antimicrobial Activity

    Another study focused on the synthesis and antimicrobial activity of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. These compounds exhibited activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, suggesting their potential as antimicrobial agents. This highlights the relevance of such heterocyclic compounds in addressing the need for new antimicrobials (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

  • Urease Inhibition

    Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives showed potential as urease inhibitors. This property is significant in the search for novel treatments for conditions caused by excessive urease activity, further demonstrating the diverse applications of such heterocyclic compounds in scientific research and potential therapeutic applications (Rauf et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its potential anti-cancer activity, as well as its other biological activities. More research could also be done to explore its synthesis and chemical properties .

properties

IUPAC Name

methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO4/c1-24-11-6-7-16-12(8-11)18(9-17(22-16)19(23)25-2)26-10-13-14(20)4-3-5-15(13)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJGRCPPGYOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=CC=C3Cl)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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